molecular formula C24H23ClN4O2 B10992547 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

Cat. No.: B10992547
M. Wt: 434.9 g/mol
InChI Key: SMJSYFXHNGDIQI-UHFFFAOYSA-N
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Description

This compound, with the systematic name methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propanoate , belongs to the class of pyridazinone derivatives. Its chemical formula is C14H13ClN2O3 . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the condensation of a 4-chlorophenylhydrazine derivative with an indole-2-carboxylic acid derivative. The reaction proceeds through cyclization and subsequent esterification to yield the final product.

Reaction Conditions::

    Starting Materials: 4-chlorophenylhydrazine, indole-2-carboxylic acid

    Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), and methanol

    Conditions: Room temperature, inert atmosphere

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group in the pyridazinone ring can undergo oxidation.

    Reduction: Reduction of the pyridazinone ring is feasible.

    Substitution: The chlorine atom on the phenyl ring is susceptible to substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO4 or PCC.

    Reduction: Reducing agents such as NaBH4 or LiAlH4.

    Substitution: Nucleophilic aromatic substitution conditions (e.g., NaOH/MeOH).

Major Products::
  • Oxidation: Hydroxylation at the pyridazinone ring.
  • Reduction: Formation of the corresponding dihydro derivative.
  • Substitution: Various aryl-substituted derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may exhibit biological activity due to its structural features.

    Pharmacology: Investigating its potential as a drug candidate.

    Materials Science: As a building block for functional materials.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While no direct analogs exist, related pyridazinone derivatives include 2-(3-(4-chlorophenyl)-6-oxopyridazinyl)propanoic acid . the unique combination of the indole moiety and the chlorophenyl group sets our compound apart.

Biological Activity

The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide (CAS Number: 1219583-84-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and possible mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN3O4C_{16}H_{16}ClN_3O_4 with a molecular weight of approximately 381.8 g/mol. The structure features a pyridazinone core, which is known for its biological activity, particularly in inhibiting various enzymes and receptors involved in disease pathways.

Anticancer Properties

Numerous studies have investigated the anticancer potential of similar compounds within the indole and pyridazinone classes. The following table summarizes key findings from various research studies that evaluated the biological activity of related compounds:

Compound NameTarget Cell LinesIC50 (µM)Mechanism of Action
This compoundSK-OV-3 (ovarian), NCI-H460 (lung), DU-145 (prostate)<5Inhibition of tubulin assembly
OXi8006SK-OV-31.1Vascular disrupting agent
CA4Various cancer cell lines1.3Inhibitor of tubulin polymerization

The compound showed promising results in inhibiting tubulin assembly, a critical process for cancer cell proliferation. Similar compounds have been reported to exhibit significant cytotoxicity against various cancer cell lines, indicating that this class of molecules may serve as potential therapeutic agents.

The mechanism by which this compound exerts its biological effects appears to be related to its structural features:

  • Pyridazinone Core : This structure is often associated with kinase inhibition, which plays a crucial role in cancer cell signaling pathways.
  • Indole Moiety : Indoles are known to interact with various biological targets, including receptors and enzymes involved in tumor growth and metastasis.

In Vitro Studies

Research conducted on related compounds has demonstrated their ability to inhibit cell growth and induce apoptosis in cancer cells. For instance, studies on indole-based derivatives have shown that certain modifications enhance their anticancer activity:

  • Study on Indole Derivatives : Compounds similar to the target molecule were tested against SK-OV-3 and DU-145 cells, revealing significant cytotoxic effects with IC50 values below 5 µM .
  • Mechanistic Insights : Further investigations indicated that these compounds inhibit tubulin polymerization, leading to disrupted mitotic processes in cancer cells .

Properties

Molecular Formula

C24H23ClN4O2

Molecular Weight

434.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[1-(2-methylpropyl)indol-4-yl]acetamide

InChI

InChI=1S/C24H23ClN4O2/c1-16(2)14-28-13-12-19-21(4-3-5-22(19)28)26-23(30)15-29-24(31)11-10-20(27-29)17-6-8-18(25)9-7-17/h3-13,16H,14-15H2,1-2H3,(H,26,30)

InChI Key

SMJSYFXHNGDIQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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